molecular formula C17H21BrCl2N2 B1445911 1-Benzyl-3-(2-bromophenyl)piperazine dihydrochloride CAS No. 1820608-97-6

1-Benzyl-3-(2-bromophenyl)piperazine dihydrochloride

Cat. No.: B1445911
CAS No.: 1820608-97-6
M. Wt: 404.2 g/mol
InChI Key: WWWQDTQEQADGFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-3-(2-bromophenyl)piperazine dihydrochloride is a useful research compound. Its molecular formula is C17H21BrCl2N2 and its molecular weight is 404.2 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

1-Benzyl-3-(2-bromophenyl)piperazine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound can bind to certain receptors in the body, modulating their activity and affecting downstream signaling pathways .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can modulate the expression of certain genes, thereby affecting the production of proteins involved in critical cellular functions . These effects can have significant implications for both normal cellular processes and disease states.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function . For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Alternatively, this compound can activate certain receptors by binding to them and inducing conformational changes that trigger downstream signaling cascades . These interactions can lead to changes in gene expression, protein production, and overall cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound can remain stable under certain conditions, maintaining its biological activity for extended periods. Under other conditions, it may degrade, leading to a loss of activity and potential formation of degradation products that could have different biological effects . Long-term studies in vitro and in vivo have provided valuable insights into the temporal dynamics of this compound’s effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may exert beneficial effects, such as modulating specific signaling pathways or enhancing certain cellular functions . At higher doses, it may cause toxic or adverse effects, including cellular damage, disruption of normal cellular processes, and induction of apoptosis . Threshold effects have been observed in some studies, indicating that there is a specific dosage range within which this compound exerts its optimal effects without causing significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation reactions . These metabolic processes can lead to the formation of metabolites that may have different biological activities compared to the parent compound. Additionally, this compound can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the uptake, localization, and accumulation of the compound in various cellular compartments. For example, certain transporters may actively transport this compound across cell membranes, while binding proteins may sequester it in specific organelles . These processes are crucial for determining the compound’s bioavailability and overall biological activity.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound can be targeted to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications can direct this compound to particular subcellular locations, such as the nucleus, mitochondria, or endoplasmic reticulum . The localization of this compound can influence its interactions with biomolecules and its overall impact on cellular function.

Properties

IUPAC Name

1-benzyl-3-(2-bromophenyl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN2.2ClH/c18-16-9-5-4-8-15(16)17-13-20(11-10-19-17)12-14-6-2-1-3-7-14;;/h1-9,17,19H,10-13H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWWQDTQEQADGFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(N1)C2=CC=CC=C2Br)CC3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BrCl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Benzyl-3-(2-bromophenyl)piperazine dihydrochloride
Reactant of Route 2
1-Benzyl-3-(2-bromophenyl)piperazine dihydrochloride
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1-Benzyl-3-(2-bromophenyl)piperazine dihydrochloride
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1-Benzyl-3-(2-bromophenyl)piperazine dihydrochloride
Reactant of Route 5
1-Benzyl-3-(2-bromophenyl)piperazine dihydrochloride
Reactant of Route 6
Reactant of Route 6
1-Benzyl-3-(2-bromophenyl)piperazine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.